Flavon

Übersicht

Beschreibung

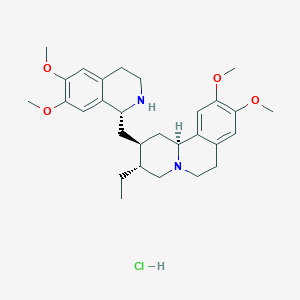

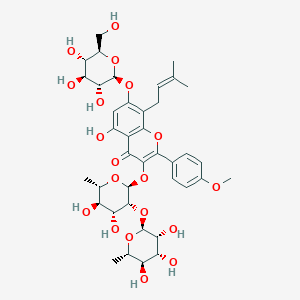

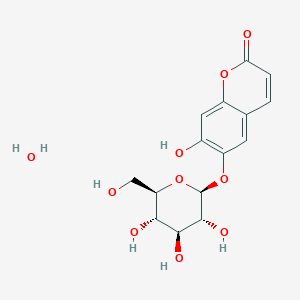

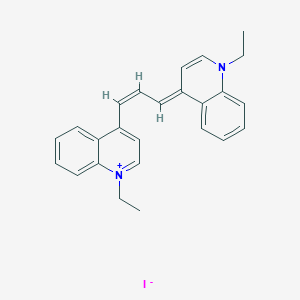

Flavon ist eine natürlich vorkommende Verbindung, die zur Klasse der Flavonoide gehört, einer Gruppe von Polyphenolverbindungen, die in verschiedenen Pflanzen vorkommen. Die Struktur von this compound zeichnet sich durch ein 2-Phenylchromen-4-on-Rückgrat aus. Flavone sind im Pflanzenreich weit verbreitet und für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Flavone haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Flavone werden als Bausteine bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Flavone werden auf ihre Rolle in den Abwehrmechanismen von Pflanzen und ihre Wechselwirkungen mit anderen Biomolekülen untersucht.

Medizin: Flavone weisen potenzielle therapeutische Wirkungen auf, darunter Antikrebs-, Entzündungshemmende und antimikrobielle Aktivitäten. Sie werden auf ihre mögliche Verwendung bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.

Industrie: Flavone werden als natürliche Antioxidantien in Lebensmitteln und Kosmetikprodukten eingesetzt.

5. Wirkmechanismus

Flavone entfalten ihre Wirkungen über verschiedene Mechanismen:

Antioxidative Aktivität: Flavone fangen freie Radikale ab und hemmen oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.

Entzündungshemmende Aktivität: Flavone hemmen die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Antikrebsaktivität: Flavone induzieren Apoptose in Krebszellen, indem sie verschiedene Signalwege angreifen, darunter den Nuclear Factor Kappa B Pathway und den Mitogen-Activated Protein Kinase Pathway

Wirkmechanismus

Target of Action

Flavone, a polyphenolic phytochemical, primarily targets multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets are critical for many of the flavone-induced therapeutic responses .

Mode of Action

Flavone interacts with its targets to exhibit anti-inflammatory and anticancer activities, and it enhances the immune system . It acts on multiple anticancer targets, such as myricetin and genkwanin . Flavone can also inhibit the polymerization of tubulin, thus preventing the formation of microtubules , and activate certain enzymes that cause tumor cell apoptosis, such as caspases .

Biochemical Pathways

Flavone affects various biochemical pathways. It is synthesized from phenylalanine and malonyl—Co A . Flavone’s effectiveness in chemoprevention and chemotherapy is associated with its targeting of multiple genes/pathways . It also regulates polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of flavone are critical for its bioavailability . To enhance the oral bioavailability of flavone, novel carriers would need to be developed .

Result of Action

Flavone exhibits diverse biological functions, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, male fertility, auxin transport, and the coloration of flowers . It also has a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of flavone. For instance, when plants are exposed to UV-B stress, flavonoids like flavone can improve plant resilience through photosorption, removal of reactive oxygen species (ROS), and enhancing antioxidant enzyme activity . The number and location of hydroxyl groups in the structure of flavonoids can determine their free radical scavenging ability .

Biochemische Analyse

Biochemical Properties

Flavone synthase I from Daucus carota (DcFNS I) has been studied for its role in converting flavanones to flavones . The recombinant DcFNS I was expressed in the form of the glutathione-S-transferase fusion protein . It accepted naringenin, pinocembrin, and eriodictyol as substrates .

Cellular Effects

Flavones exhibit a wide range of functions in physiology, biochemistry, and ecology, for example, in UV protection, flower coloration, interspecies interaction, and plant defense . Moreover, flavones have been utilized in the chemotaxonomy of some plants as useful markers .

Molecular Mechanism

The molecular mechanism of Flavone involves its interaction with various biomolecules. For instance, the recombinant DcFNS I against naringenin were 0.183 nmol mg −1 s −1 and 0.0121 s −1, and 0.175 nmol mg −1 s −1 and 0.0116 s −1 against pinocembrin .

Metabolic Pathways

Flavones are involved in various metabolic pathways. They interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Es gibt verschiedene Verfahren zur Synthese von Flavonen:

Allan-Robinson-Reaktion: Dieses Verfahren beinhaltet die Kondensation von o-Hydroxyacetophenonen mit aromatischen Aldehyden in Gegenwart eines sauren Katalysators.

Auwers-Synthese: Dabei handelt es sich um die Cyclisierung von o-Hydroxychalconen unter sauren Bedingungen.

Baker-Venkataraman-Umlagerung: Dieses Verfahren beinhaltet die Umlagerung von o-acylierten Phenolen zu Flavonen unter Verwendung einer Base.

Algar-Flynn-Oyamada-Reaktion: Dies beinhaltet die oxidative Cyclisierung von Chalconen unter Verwendung von Wasserstoffperoxid in Gegenwart einer Base

Industrielle Produktionsverfahren: Die industrielle Produktion von Flavonen beinhaltet in der Regel die Extraktion von flavonoidreichen Pflanzenmaterialien, gefolgt von Reinigungsprozessen. Techniken wie Ultraschall-gestützte Extraktion, überkritische Fluidextraktion und Mikrowellen-gestützte Extraktion werden häufig verwendet, um hohe Ausbeuten an Flavonen aus natürlichen Quellen zu erzielen .

Analyse Chemischer Reaktionen

Flavone unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Flavone können zu Flavonolen oxidiert werden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Flavone können mit Reduktionsmitteln wie Natriumborhydrid zu Flavanonen reduziert werden.

Substitution: Flavone können elektrophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring. .

Hauptprodukte, die gebildet werden:

Oxidation: Flavonole

Reduktion: Flavanone

Substitution: Halogenierte oder nitrierte Flavone

Vergleich Mit ähnlichen Verbindungen

Flavone werden mit anderen ähnlichen Verbindungen verglichen, wie z. B. Flavonolen, Flavanonen und Auronen:

Flavonole: Ähnlich wie Flavone, aber sie haben eine Hydroxylgruppe in der 3-Position. Sie weisen eine stärkere antioxidative Aktivität auf.

Flavanone: Unterscheiden sich von Flavonen durch die Sättigung der C2-C3-Doppelbindung. Sie haben unterschiedliche biologische Aktivitäten und kommen in der Natur seltener vor.

Aurone: Strukturell mit Flavonen verwandt, haben aber eine andere Ringschlussreaktion.

Ähnliche Verbindungen:

- Apigenin

- Luteolin

- Chrysin

- Baicalein

- Tangeretin

Eigenschaften

IUPAC Name |

2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022048 | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-82-6 | |

| Record name | Flavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flavones are a class of flavonoids, which are natural plant secondary metabolites. [, , ] They contribute to the vibrant colors of many fruits and vegetables and are a significant component of a balanced diet. [, ] Flavones are found in various plants, including rice, buckwheat, citrus fruits, and herbs like parsley. [, , ]

A: Flavones share a common backbone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C). [, ]

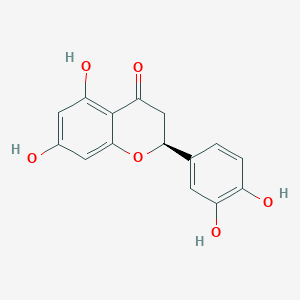

A: The number and position of hydroxyl groups, particularly at the C3 and C5 positions, significantly impact a flavone's ability to act as a matrix in MALDI-MS analysis. [] For instance, quercetin and morin, both penta-hydroxyl flavones, demonstrated superior matrix characteristics compared to commonly used matrices. []

A: Hydroxyl groups, especially those at the 3, 5, and 2' positions, are crucial for forming fluorescent complexes with metal ions. [] Morin, a pentahydroxyflavone, demonstrates this property by forming highly fluorescent complexes with Al3+ ions. [] This complexation is used in analytical techniques, including fiber optic sensing, for metal detection. []

A: Flavones exhibit distinctive UV-Vis absorption spectra, typically with two intense absorption bands. Band I appears in the range of 320-380 nm, while Band II falls between 240-270 nm. [] The position of these bands can shift upon complexation with reagents or metal ions, aiding in their identification and analysis. []

A: Research suggests that a 6-hydroxyflavone exhibits stronger antiproliferative activity against MDA-MB-231 cells compared to its 6-methoxyflavone counterpart or when the carbonyl group is replaced with an oxime ether. [] This highlights the importance of the 6-hydroxyl group for activity in this specific context.

A: Yes, O-carboxyalkylated flavones are not only recognized for their biological activities but also serve as vital intermediates in the synthesis of diverse flavone derivatives. [] This highlights their versatility as building blocks in organic synthesis.

A: Diacetone-D-glucose (DAG) has been successfully employed as a chiral auxiliary in the stereoselective synthesis of both N-carboxyalkylated and O-carboxyalkylated flavones. [] This method utilizes dynamic kinetic resolution (DKR) to achieve high enantioselectivity. []

A: FNS II is a microsomal NADPH-dependent cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of flavones. [] This enzyme catalyzes the direct conversion of flavanones to flavones, representing a key branch point in the flavonoid biosynthetic pathway. []

A: Studies in Gerbera hybrids reveal that the CYP93B2 gene, encoding FNS II, is only transcribed in lines possessing the dominant fns allele. [] Furthermore, the transcription level of CYP93B2 correlates with measured FNS II enzyme activity and flavone accumulation during flower development. []

A: Yes, functional expression of the CYP93B2 gene in yeast has been achieved, and microsomes isolated from these yeast cells demonstrate FNS II activity by converting [14C]-labeled flavanones to their corresponding [14C]-labeled flavones. []

A: Yes, various fungal cultures have been shown to metabolize flavones into novel derivatives. For example, Aspergillus alliaceous converts chrysin (5,7-dihydroxyflavone) to 4'-hydroxychrysin, while Beauveria bassiana transforms it into chrysin 7-O-beta-D-4-O-methylglucopyranoside. []

A: The type and position of substituents on the flavone skeleton influence its antioxidant properties. [] For instance, the presence of hydroxyl groups generally enhances antioxidant activity, while the introduction of methoxy or glycosyl groups can alter the activity profile. []

A: Yes, screening of a large library of flavonoids revealed that only flavones, not other flavonoid classes, exhibited inhibitory activity against tankyrases. [] Crystallographic studies demonstrated that these flavones bind to the nicotinamide binding site of tankyrase 2. [] The potency and selectivity of the flavone inhibitors are influenced by the specific substitutions on the flavone core. []

ANone: Several analytical techniques are employed for flavone analysis, including:

- Spectrophotometry: This method utilizes the UV-Vis absorbance properties of flavones for quantification, often employing colorimetric assays with specific reagents like aluminum chloride. [, ]

- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis or mass spectrometry, HPLC enables separation and quantification of individual flavones in complex mixtures. []

- Mass spectrometry (MS): Coupled with separation techniques like HPLC or used directly, MS provides accurate mass measurements and fragmentation patterns, facilitating structural identification and quantification of flavones. [, ]

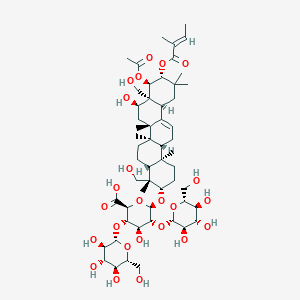

A: C-Glycosyl flavones, including vitexin, isovitexin, isovitexin-6″-O-α-l-glucoside, and dulcinoside, are major polyphenols in mung bean seeds and are associated with various biological activities. [] Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed to quantify these compounds in plasma and tissues, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. []

A: Research suggests that while some flavones may not possess potent antibacterial activity on their own, they can enhance the efficacy of antibiotics and innate antimicrobials against Pseudomonas aeruginosa. [] This synergistic effect, combined with their potential to activate the T2R14 bitter taste receptor in respiratory epithelial cells and stimulate nitric oxide production, highlights their potential as topical therapeutics for respiratory infections. []

A: While specific information about flavones' impact on drug-metabolizing enzymes is limited in the provided research, it's known that flavonoids, in general, can interact with and modulate the activity of various cytochrome P450 enzymes, impacting drug metabolism. [] Further research is needed to elucidate specific flavone-enzyme interactions.

A: Studies on Dorotheanthus bellidiformis demonstrate that temperature significantly affects the stability of anthocyanin pigments, with a marked decline observed between 60 and 80 °C. [] Light exposure also contributes to anthocyanin degradation, highlighting the importance of controlled storage and processing conditions to preserve these pigments. []

A: Orthogonal design is a statistical method employed to optimize complex processes, including the extraction of natural products like flavones. [] This approach allows for efficient evaluation of multiple factors (e.g., solvent concentration, temperature, extraction time) and their interactions to determine the optimal conditions for maximizing yield and purity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.